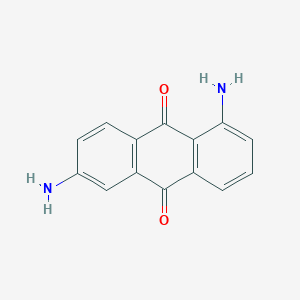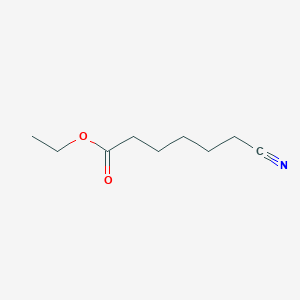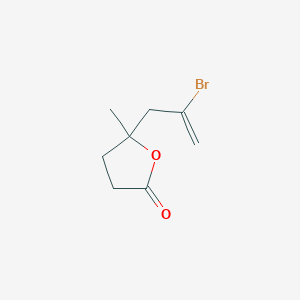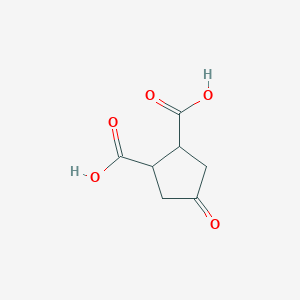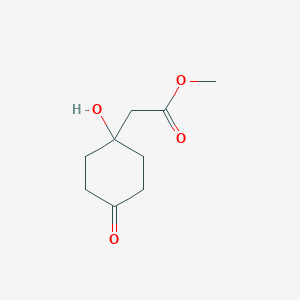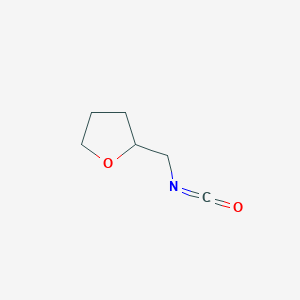![molecular formula C8H7F3N2S B156821 1-[2-(トリフルオロメチル)フェニル]-2-チオ尿素 CAS No. 1736-71-6](/img/structure/B156821.png)
1-[2-(トリフルオロメチル)フェニル]-2-チオ尿素
説明
2-(trifluoromethyl)phenylthiourea is a useful research compound. Its molecular formula is C8H7F3N2S and its molecular weight is 220.22 g/mol. The purity is usually 95%.
The exact mass of the compound Thiourea, [2-(trifluoromethyl)phenyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(trifluoromethyl)phenylthiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(trifluoromethyl)phenylthiourea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品合成における応用
“1-[2-(トリフルオロメチル)フェニル]-2-チオ尿素”に存在するトリフルオロメチル基は、多くのFDA承認薬剤に共通して見られる構造です . この基は、これらの薬剤の薬理作用に寄与しています . したがって、“1-[2-(トリフルオロメチル)フェニル]-2-チオ尿素”は、新規医薬品分子の合成に使用できる可能性があります。
有機合成における試薬としての使用
“1-[2-(トリフルオロメチル)フェニル]-2-チオ尿素”は、有機合成における試薬として使用できます. さまざまな化学反応に関与して、新規化合物を形成することができます。
触媒としての役割
この化合物は、他の化合物の合成における触媒としても機能することができます. 触媒として、プロセスにおいて消費されることなく、化学反応を促進することができます。
配位化学における配位子としての使用
配位化学において、“1-[2-(トリフルオロメチル)フェニル]-2-チオ尿素”は、配位子として機能することができます. 配位子は、配位錯体を形成するために中心金属原子に結合するイオンまたは分子です。
潜在的な抗うつ効果
研究によると、“1-[2-(トリフルオロメチル)フェニル]-2-チオ尿素”は潜在的な抗うつ効果を示します . フルオキセチンと同様の効果を示し、動物モデルにおけるストレスの症状を軽減することが判明しています .
蛍光色素修飾における使用
“1-[2-(トリフルオロメチル)フェニル]-2-チオ尿素”は、蛍光色素の修飾に使用されています . これにより、色素の特性が向上し、さまざまな用途に適したものになります。
Safety and Hazards
Thiourea, [2-(trifluoromethyl)phenyl]- is considered hazardous. It may form combustible dust concentrations in air. It is harmful if swallowed and is suspected of causing cancer and damaging the unborn child . It is recommended to avoid dust formation, avoid contact with skin and eyes, and use personal protective equipment .
将来の方向性
Thiourea derivatives have diverse biological activities, like antibacterial and anticancer activities, and they have a high impact on the central nervous system of rodents . They are known for their strong inhibitory effect on Gram-positive pathogens . Their potency was noticeable towards both planktonic and biofilm-forming structures of staphylococcal species . Thiourea-derived connections exert also cytotoxicity against different cell line tissues , as well as the panel of viruses . Additionally, thiourea compounds are extensively used for coordination complexes with metal ions or cyclic derivatives such as tetrazoles that could serve as medicinal agents. Thiourea structures are an important bioactive substructure in various bio-molecules having various biological activities . Therefore, the future directions of thiourea, [2-(trifluoromethyl)phenyl]-, could involve further exploration of its biological activities and potential applications in medicine.
作用機序
Target of Action
The primary target of 1-[2-(Trifluoromethyl)phenyl]-2-thiourea is Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes. NO plays a crucial role in neurotransmission, immune defense, and regulation of cell death .
Mode of Action
1-[2-(Trifluoromethyl)phenyl]-2-thiourea acts as a potent inhibitor of NOS . By inhibiting NOS, it reduces the production of NO, thereby modulating the physiological processes that NO is involved in .
Biochemical Pathways
The inhibition of NOS affects several biochemical pathways. For instance, it can disrupt processes related to DNA replication, which permits the compound to inhibit replication of both bacterial and cancer cells . The compound’s action on these pathways can lead to various downstream effects, such as the modulation of immune responses and neurotransmission .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability
Result of Action
The inhibition of NOS by 1-[2-(Trifluoromethyl)phenyl]-2-thiourea can lead to a reduction in the manifestations of stress in animal models, similar to the effects of fluoxetine . This suggests that the compound may have potential antidepressant effects .
Action Environment
The action of 1-[2-(Trifluoromethyl)phenyl]-2-thiourea can be influenced by environmental factors. For example, the interaction with the solvent environment can affect the conformational states of the compound, which in turn can influence its ability to inhibit NOS . Furthermore, the presence of a prototypical substrate can lead to the formation of hydrogen bonds, affecting the compound’s mode of action .
生化学分析
Biochemical Properties
1-[2-(Trifluoromethyl)phenyl]-2-thiourea has been found to exhibit significant biochemical activity. It has been reported to have anticancer activity, with potential inhibitory effects on certain types of cancer cells . The compound interacts with various enzymes, proteins, and other biomolecules, which could potentially influence its biochemical properties .
Cellular Effects
The effects of 1-[2-(Trifluoromethyl)phenyl]-2-thiourea on cellular processes are diverse. It has been suggested that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-[2-(Trifluoromethyl)phenyl]-2-thiourea is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(Trifluoromethyl)phenyl]-2-thiourea can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 1-[2-(Trifluoromethyl)phenyl]-2-thiourea can vary with different dosages in animal models. At a dose of 0.1 μM, it has been reported to exhibit significant antidepressant-like effects .
Metabolic Pathways
It is known to interact with various enzymes and cofactors .
Transport and Distribution
It is believed that this compound may interact with various transporters or binding proteins .
特性
IUPAC Name |
[2-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2S/c9-8(10,11)5-3-1-2-4-6(5)13-7(12)14/h1-4H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXFFFHGYOYYQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061934 | |
| Record name | Thiourea, [2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-71-6 | |
| Record name | N-[2-(Trifluoromethyl)phenyl]thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1736-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiourea, N-(2-(trifluoromethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001736716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiourea, N-[2-(trifluoromethyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiourea, [2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(trifluoromethyl)phenylthiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the key structural features of [2-(trifluoromethyl)phenyl]thiourea and how are they characterized?
A1: [2-(trifluoromethyl)phenyl]thiourea exhibits distinct structural elements that influence its properties. The molecule features a thiourea group (-NH-CS-NH-) attached to a phenyl ring with a trifluoromethyl (-CF3) substituent at the ortho position. []
- X-ray Crystallography: Reveals the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. A study revealed that [2-(trifluoromethyl)phenyl]thiourea forms inversion dimers through N—H⋯S and N—H⋯O hydrogen bonds in its crystal structure. []
Q2: Has [2-(trifluoromethyl)phenyl]thiourea demonstrated any promising biological activities?
A2: While [2-(trifluoromethyl)phenyl]thiourea itself has not been extensively studied for biological activity, closely related compounds containing the [2-(trifluoromethyl)phenyl]thiourea scaffold have shown potential as antimycobacterial agents. [] This suggests that modifications to the core structure could lead to compounds with desirable biological profiles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


